acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate
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Overview
Description
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C14H27N3O4. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carbamimidoylmethyl group and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with suitable reagents to introduce the desired substituents.
Introduction of Carbamimidoylmethyl Group: The carbamimidoylmethyl group can be introduced via a reaction with a suitable carbamimidoyl chloride or similar reagent.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl acetate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoylmethyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a carbamimidoylmethyl group.
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate:
tert-Butyl 3-(methyl)piperidine-1-carboxylate: Lacks the carbamimidoylmethyl group, resulting in different chemical properties.
Uniqueness
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is unique due to the presence of the carbamimidoylmethyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2408965-99-9 |
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Molecular Formula |
C14H27N3O4 |
Molecular Weight |
301.4 |
Purity |
95 |
Origin of Product |
United States |
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